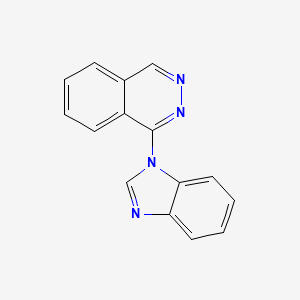

1-(Benzimidazol-1-yl)phthalazine

Description

Properties

IUPAC Name |

1-(benzimidazol-1-yl)phthalazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4/c1-2-6-12-11(5-1)9-17-18-15(12)19-10-16-13-7-3-4-8-14(13)19/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMNVMUMOHBXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN=C2N3C=NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 Benzimidazol 1 Yl Phthalazine

Retrosynthetic Analysis and Key Precursors for 1-(Benzimidazol-1-yl)phthalazine

A logical retrosynthetic analysis of this compound involves the disconnection of the C-N bond linking the benzimidazole (B57391) and phthalazine (B143731) rings. This primary disconnection points to two key precursors: a 1-halophthalazine (typically 1-chlorophthalazine) and benzimidazole. This strategy is predicated on well-established cross-coupling methodologies for the formation of C-N bonds between an N-heterocycle and a halo-heterocycle.

Further deconstruction of these precursors reveals their respective synthetic origins. Benzimidazole can be synthesized through the condensation of o-phenylenediamine (B120857) with formic acid or its derivatives. The 1-halophthalazine precursor can be accessed from phthalazin-1(2H)-one, which is commonly prepared by the cyclocondensation of 2-carboxybenzaldehyde (B143210) or its derivatives with hydrazine (B178648) hydrate. The phthalazin-1(2H)-one is then converted to 1-chlorophthalazine (B19308) via chlorination.

Development of Optimized Synthetic Methodologies for the Core Structure

The construction of the this compound scaffold hinges on the efficient synthesis of the phthalazine and benzimidazole moieties, followed by their successful coupling.

Cyclocondensation and Annulation Reactions for Phthalazine Ring Formation

The phthalazine ring system is typically synthesized through the condensation of a suitable ortho-disubstituted benzene (B151609) derivative with hydrazine. A common and effective method involves the reaction of 2-formylbenzoic acid or its esters with hydrazine hydrate, which upon heating, undergoes cyclization and dehydration to yield phthalazin-1(2H)-one. nih.gov Alternatively, phthalic anhydride (B1165640) can serve as a starting material, reacting with hydrazine to form the phthalazin-1,4-dione, which can be further modified. sciforum.net

The synthesis of the crucial intermediate, 1-chlorophthalazine, is achieved by the chlorination of phthalazin-1(2H)-one. This transformation is typically carried out using reagents such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅), to ensure complete conversion. nih.gov The resulting 1-chlorophthalazine is a versatile electrophile for subsequent coupling reactions. ontosight.aiguidechem.com

Coupling Strategies for Benzimidazole-Phthalazine Linkage

The formation of the pivotal C-N bond between the benzimidazole and phthalazine rings can be accomplished through several modern cross-coupling reactions. The two most prominent and effective methods are the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has proven highly effective for the N-arylation of a wide range of amines and heterocycles, including benzimidazole. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a sterically hindered phosphine (B1218219) ligand, for instance, XPhos or RuPhos. nih.gov A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. The choice of ligand and base can be critical for achieving high yields and preventing side reactions. Studies on the N-arylation of unsymmetrical imidazoles have shown that pre-activation of the palladium catalyst can be crucial for overcoming the inhibitory effects of the imidazole (B134444) substrate. mit.edunih.gov

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative route to the desired C-N bond formation. wikipedia.orgorganic-chemistry.org This method often requires higher reaction temperatures compared to palladium-catalyzed approaches but can be effective, especially with the use of more modern catalyst systems. researchgate.net Copper(I) oxide (Cu₂O) has been shown to be an efficient and economical catalyst for the Ullmann cross-coupling of vinyl bromides with imidazole and benzimidazole. researchgate.net The reaction may also be facilitated by the use of ligands such as 4,7-dimethoxy-1,10-phenanthroline. mit.edu

Catalyst-Mediated Synthesis Approaches

The synthesis of this compound is heavily reliant on catalyst-mediated processes. The key coupling step, as discussed above, is predominantly achieved through palladium or copper catalysis. The optimization of these catalytic systems is crucial for the efficient and selective formation of the target compound.

For the Buchwald-Hartwig reaction, the selection of the phosphine ligand is paramount. Different generations of ligands have been developed to improve the scope and efficiency of the C-N coupling. For the Ullmann reaction, while traditional conditions often used stoichiometric copper, modern protocols utilize catalytic amounts of copper salts with appropriate ligands to facilitate the reaction under milder conditions. The development of high molecular weight poly(phthalazinone ether)s through Ullmann C-N and C-O condensation reactions highlights the utility of copper catalysis in forming such linkages. researchgate.net

Derivatization and Functionalization of this compound Analogues

The ability to selectively introduce functional groups onto the this compound scaffold is essential for exploring its chemical space and potential applications. The benzimidazole moiety offers several positions for functionalization.

Regioselective Functionalization of Benzimidazole Moiety

Once the this compound core is assembled, the benzimidazole ring can be further modified. The regioselectivity of these reactions is influenced by the electronic nature of the existing substituent (the phthalazinyl group at N-1) and the reaction conditions.

Halogenation: Direct halogenation of N-substituted benzimidazoles can be achieved using various halogenating agents. For instance, regioselective halogenation of arenes and heterocycles with N-halosuccinimides in fluorinated alcohols has been reported as a mild and effective method. acs.org Metal-free methods for the regioselective halogenation of 2-substituted-1,2,3-triazoles and indazoles have also been developed, which could potentially be adapted for the benzimidazole ring in the target molecule. rsc.orgnih.govsemanticscholar.org

Alkylation: The benzimidazole ring can undergo alkylation, although controlling the regioselectivity can be challenging. C-H alkylation of benzimidazoles at the C2-position has been achieved using copper catalysis. acs.org For N-alkylation, the choice of base and solvent can significantly influence the outcome. beilstein-journals.orgresearchgate.net

Nitration: Nitration of N-substituted imidazoles can be performed to introduce a nitro group, which can then serve as a handle for further transformations. Processes for the selective nitration of N-substituted imidazoles have been developed, which could be applicable to this compound. researchgate.netgoogle.compatsnap.com

Selective Substitutions on the Phthalazine Core

The functionalization of the phthalazine moiety within the this compound framework is pivotal for tuning its physicochemical and biological properties. Selective substitution reactions are primarily focused on introducing a variety of functional groups onto the phthalazine ring system. A common and effective strategy involves the nucleophilic substitution of a leaving group, typically a halogen, on the phthalazine core.

A key intermediate for such transformations is a halogenated precursor, such as 1-chloro-4-(benzimidazol-1-yl)phthalazine. The chlorine atom at the 1-position of the phthalazine ring is activated towards nucleophilic attack. This allows for the introduction of a wide array of substituents by reacting the chloro derivative with various nucleophiles. For instance, reactions with primary or secondary amines can yield amino-phthalazine derivatives. longdom.org Similarly, treatment with alkoxides or phenoxides can introduce ether linkages, while reaction with thiols can be used to form thioethers.

The versatility of this approach is highlighted by the synthesis of mono- and bi-(alkylamino)benzo[g]phthalazine derivatives from their corresponding chloro-precursors. longdom.org In a typical procedure, a 1-chlorophthalazine derivative is reacted with an amine, which can lead to the mono-substituted product. longdom.org This method underscores the potential for creating libraries of compounds with diverse functionalities attached to the phthalazine core.

Another important class of related compounds are phthalazinones, where an oxygen atom is attached to the phthalazine ring, forming a cyclic amide (lactam). The nitrogen atom of the phthalazinone ring (at position N-2) can be selectively alkylated. For example, 4-benzyl-2H-phthalazin-1-one can be N-alkylated using reagents like ethyl chloroacetate (B1199739) in the presence of a base such as anhydrous potassium carbonate (K₂CO₃). nih.govnih.gov This chemoselective N-alkylation occurs in preference to O-alkylation. nih.govnih.gov The resulting ester can be further transformed into a hydrazide, which serves as a versatile building block for synthesizing more complex molecules. nih.govnih.gov

Table 1: Examples of Selective Substitution Reactions on Phthalazine Derivatives

| Starting Material | Reagent(s) | Product Type | Yield | Reference(s) |

|---|---|---|---|---|

| 1-Chlorophthalazine derivative | Primary/Secondary Amine | 1-Aminophthalazine derivative | Good | longdom.org |

| 4-Benzyl-2H-phthalazin-1-one | Ethyl chloroacetate, K₂CO₃ | N-Alkyl phthalazinone | Good | nih.govnih.gov |

| Ethyl (4-benzyl-1-oxo-1H-phthalazin-2-yl)acetate | Hydrazine hydrate | Acetic acid hydrazide derivative | 90% | nih.gov |

| 1,4-Dichlorophthalazine | Amine | Mono-substituted aminophthalazine | - | longdom.org |

Multi-Component Reactions for Structural Diversity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are powerful tools for generating structural diversity. While specific MCRs for the direct synthesis of this compound are not extensively documented, MCRs are widely used to construct the core heterocyclic systems, which can be adapted for this target.

For instance, MCRs have been employed to synthesize highly substituted phthalazine derivatives. One such approach involves the condensation of phthalic anhydride, a thiocarbohydrazide, and phenacyl bromides, which results in the formation of aryl thiadiazinyl-phthalazine-1,4-diones in excellent yields. longdom.org This strategy demonstrates how multiple components can be brought together in one pot to rapidly build complex heterocyclic systems.

Another strategy involves the synthesis of 2-substituted 1,2-dihydrophthalazines from 2-(bromomethyl)benzaldehydes and arylhydrazines using an iron catalyst. longdom.org Although this is a two-component reaction, its principles can be extended to an MCR format by generating one of the components in situ.

The benzimidazole portion of the target molecule can also be constructed via MCRs. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with an aldehyde. This reaction can be incorporated into an MCR design to build the benzimidazole ring while simultaneously introducing other diversity elements. For example, Knoevenagel condensation, a two-component reaction between an aldehyde and an active methylene (B1212753) compound, has been used to create complex benzimidazole derivatives. nih.gov By designing a sequence where the benzimidazole is formed first, followed by an in-situ reaction to form the phthalazine, a pseudo-MCR approach could be envisioned for generating structural diversity.

Mechanistic Elucidation of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the synthesis of benzimidazolylphthalazines, several key mechanistic principles are at play.

Chemoselective N-Alkylation of Phthalazinones: The selective alkylation at the nitrogen atom of the phthalazinone ring, rather than the oxygen atom, can be explained by Pearson's Hard and Soft Acids and Bases (HSAB) principle. nih.govnih.gov The nitrogen atom is a softer nucleophilic center compared to the harder oxygen atom. Electrophiles like the carbon in ethyl chloroacetate are soft acids. The favorable interaction between the soft nitrogen nucleophile and the soft electrophile leads to the observed N-alkylation. nih.gov The reaction proceeds via an SN2 mechanism, where the carbonate base facilitates the reaction.

Acid Catalysis in Benzimidazole Formation: The classic synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids (or their derivatives) is often catalyzed by acid. The catalytic role of hydrochloric acid, for example, involves the protonation of the carbonyl oxygen of the carboxylic acid. nih.gov This protonation activates the carbonyl group, making it more electrophilic and susceptible to attack by the amino group of the o-phenylenediamine. This is followed by cyclization and dehydration to form the imidazole ring. nih.gov

Nucleophilic Aromatic Substitution (SNAr): The substitution of chlorine on a 1-chlorophthalazine core by nucleophiles follows the SNAr mechanism. The electron-withdrawing nitrogen atoms of the phthalazine ring polarize the carbon-halogen bond and stabilize the negatively charged intermediate (a Meisenheimer complex) that is formed upon nucleophilic attack. The subsequent loss of the chloride ion restores the aromaticity of the ring and yields the substituted product.

Scale-Up Considerations for Laboratory Synthesis of Benzimidazolylphthalazines

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a larger, preparative scale (kilograms) introduces a new set of challenges that must be addressed to ensure efficiency, safety, and reproducibility. nih.gov

Reaction Conditions: Conditions optimized on a small scale may not be directly transferable. Heat transfer becomes a significant issue in large reactors; highly exothermic or endothermic reactions require careful management to maintain the optimal temperature. For instance, dropwise additions of reagents, which are trivial in the lab, must be carefully controlled on a larger scale to manage heat evolution. nih.gov

Reagent and Solvent Selection: The cost and safety of reagents and solvents become paramount. Expensive catalysts or hazardous solvents that are acceptable for small-scale synthesis may be prohibitive on a larger scale. The synthesis of largazole, a complex natural product, required significant modification of the synthetic route and conditions for each fragment to make it suitable for large-scale production. nih.gov This often involves replacing hazardous reagents with safer alternatives and minimizing the volume of solvents to reduce cost and waste.

Work-up and Purification: Isolating and purifying large quantities of a product can be challenging. Filtration and extraction processes need to be scaled up appropriately. Chromatography, a common purification technique in the lab, is often not practical for multi-kilogram quantities. Crystallization is a preferred method for purification on a large scale as it can be highly efficient and cost-effective. nih.gov For example, in the scale-up synthesis of a thiazole-thiazoline acid intermediate for largazole, the product was precipitated by acidifying the aqueous layer and then purified by extraction and evaporation, yielding a highly pure product without chromatography. nih.gov

Process Safety: A thorough safety assessment is required before any scale-up. This includes understanding the thermal stability of reactants and intermediates, the potential for runaway reactions, and the toxicity of all substances involved.

For the synthesis of benzimidazolylphthalazines, a scalable route would likely favor robust, high-yielding reactions that avoid hazardous reagents and chromatographic purifications. Condensation reactions that produce a solid product that can be isolated by filtration and purified by recrystallization would be ideal.

Advanced Spectroscopic and Crystallographic Characterization of 1 Benzimidazol 1 Yl Phthalazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For 1-(Benzimidazol-1-yl)phthalazine, a complete assignment of proton and carbon signals is crucial for confirming its synthesis and understanding its electronic environment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzimidazole (B57391) and phthalazine (B143731) ring systems. Based on data from related benzimidazole and phthalazine derivatives, the aromatic protons would appear in the downfield region, typically between δ 7.0 and 9.0 ppm.

The protons of the benzimidazole moiety are anticipated to show a characteristic ABCD coupling pattern for the benzene (B151609) ring protons (H-4', H-5', H-6', and H-7'). The proton at the 2'-position (H-2') is expected to be a singlet and significantly downfield due to the influence of the two adjacent nitrogen atoms.

For the phthalazine ring, the protons would also display complex splitting patterns. The proton at the 4-position, being adjacent to the point of substitution, would likely experience a different electronic environment compared to the other protons on its ring. The protons on the benzo part of the phthalazine ring (H-5, H-6, H-7, H-8) would also give rise to a set of coupled multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2' | ~8.5 - 9.0 | s |

| Aromatic H (Phthalazine) | ~7.8 - 8.5 | m |

| Aromatic H (Benzimidazole) | ~7.2 - 7.8 | m |

Note: The predicted values are based on the analysis of similar structures and may vary from experimental data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of this compound is expected to show a number of signals corresponding to the unique carbon atoms in the molecule.

The carbon atoms of the benzimidazole ring have been extensively studied. The C-2' carbon is characteristically found at a lower field (δ ~140-150 ppm) due to its position between two nitrogen atoms. The quaternary carbons (C-3a' and C-7a') would also have distinct chemical shifts.

In the phthalazine moiety, the carbon atom at the 1-position (C-1), being bonded to the benzimidazole nitrogen, would be significantly influenced. The other carbons of the phthalazine system would resonate at chemical shifts typical for aromatic and heteroaromatic rings. Due to the potential for tautomerism in the benzimidazole ring, some signals in the ¹³C NMR spectrum might appear broadened. arabjchem.orgmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~150 - 160 |

| C-2' | ~140 - 150 |

| C-3a', C-7a' | ~135 - 145 |

| Aromatic C (Phthalazine & Benzimidazole) | ~110 - 135 |

Note: The predicted values are based on the analysis of similar structures and may vary from experimental data.

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the connectivity within the benzimidazole and phthalazine aromatic systems. For instance, correlations between H-4', H-5', H-6', and H-7' would confirm their positions on the benzimidazole ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would allow for the direct assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the benzimidazole and phthalazine rings. For example, a correlation between the H-2' proton of the benzimidazole ring and the C-1 carbon of the phthalazine ring would provide definitive evidence for the point of attachment. ugm.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for instance, by observing through-space interactions between the protons of the benzimidazole and phthalazine rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound would be characterized by a series of absorption bands corresponding to the vibrations of its constituent parts.

Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole and phthalazine rings are expected to appear in the 1400-1650 cm⁻¹ region. These bands are often intense and can be used as a fingerprint for the heterocyclic system.

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the aromatic rings will give rise to a series of bands in the fingerprint region (below 1400 cm⁻¹).

The Raman spectrum would complement the IR data, with non-polar bonds such as C=C often showing strong Raman signals.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group/Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch | 1600 - 1650 |

| Aromatic C=C Stretch | 1400 - 1600 |

| Ring Bending Vibrations | < 1400 |

Note: The predicted values are based on the analysis of similar structures and may vary from experimental data.

The rotational freedom around the N-C bond connecting the benzimidazole and phthalazine rings can lead to different conformers. While NMR is more commonly used for detailed conformational analysis in solution, vibrational spectroscopy can also offer insights, particularly in the solid state. researchgate.nettandfonline.com

The presence of multiple conformers can sometimes be inferred from the splitting of certain vibrational bands. For instance, bands associated with the C-N stretching or the out-of-plane bending modes of the rings might be sensitive to the dihedral angle between the two ring systems. nih.gov Comparing the experimental vibrational spectra with theoretical calculations for different possible conformers can help in identifying the most stable conformation in the solid state.

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides profound insights into the electronic structure and photophysical behavior of molecules. For this compound, these techniques reveal the nature of its chromophoric systems and their response to the surrounding environment.

The UV-Vis absorption spectrum of this compound is characterized by contributions from both the benzimidazole and phthalazine ring systems. The benzimidazole moiety typically exhibits absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. spectrabase.comnist.gov Similarly, the phthalazine core, an azine-class heterocycle, also possesses characteristic π → π* and n → π* transitions. ias.ac.in The electronic spectrum of the combined molecule is expected to show complex absorption patterns arising from the electronic coupling between these two chromophores.

In derivatives of benzimidazole, absorption maxima are often observed around 245 nm, 271 nm, and 278 nm. Phthalazine derivatives also show characteristic absorptions in the UV range. ias.ac.in The conjugation between the benzimidazole and phthalazine rings in this compound would likely result in a red shift (bathochromic shift) of these absorption bands compared to the individual parent heterocycles, indicating a more extended π-conjugated system.

Fluorescence spectroscopy further probes the excited state properties. While benzimidazole itself is weakly fluorescent, its derivatives can exhibit significant emission, which is sensitive to substitution and environment. nih.gov The fluorescence properties of this compound and its derivatives would be influenced by the nature and position of substituents on either heterocyclic ring, affecting the energy of the lowest unoccupied molecular orbital (LUMO) and highest occupied molecular orbital (HOMO).

Solvatochromism, the change in the position, shape, and intensity of UV-Vis absorption and fluorescence emission bands with varying solvent polarity, offers a powerful tool to understand the nature of the ground and excited states of a molecule. researchgate.net The electronic spectra of this compound are expected to exhibit solvatochromic shifts.

In polar solvents, a red shift in the emission spectrum (positive solvatochromism) is often observed for compounds where the excited state is more polar than the ground state. This is due to the reorientation of solvent molecules around the excited-state dipole, which lowers its energy. Conversely, a blue shift (negative solvatochromism) can occur if the ground state is more polar. For benzodioxole derivatives, which share structural similarities, a red shift in emission is noted with increasing solvent polarity, suggesting a more polar excited state. researchgate.net It is plausible that this compound would behave similarly, given the presence of nitrogen atoms that can contribute to a significant dipole moment.

The magnitude of the Stokes shift, which is the difference in energy between the absorption and emission maxima, is also expected to increase with solvent polarity, reflecting a greater degree of solvent relaxation around the excited state. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental composition of this compound and its derivatives. nih.gov For the parent compound, C15H10N4, the calculated exact mass can be confirmed with high precision using HRMS, distinguishing it from other isomers or compounds with the same nominal mass. For instance, in the study of related benzimidazole derivatives, HRMS has been crucial for confirming the elemental formula of the synthesized compounds. nih.gov

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion) and its subsequent fragmentation through collision-induced dissociation to generate product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation is likely to proceed through several characteristic pathways. The bond between the benzimidazole and phthalazine rings could cleave, leading to fragment ions corresponding to each heterocyclic moiety. The benzimidazole ring itself can undergo characteristic fragmentation, such as the loss of HCN. journalijdr.com Similarly, the phthalazine ring can fragment in predictable ways. In studies of related phthalazinone derivatives, the loss of CO has been observed as a common fragmentation pathway. researchgate.net The analysis of these fragmentation pathways is crucial for confirming the connectivity of the two heterocyclic systems.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

In the solid state, the molecule would consist of the planar benzimidazole and phthalazine ring systems. researchgate.net A key structural parameter is the dihedral angle between these two rings, which would be influenced by steric hindrance and crystal packing forces. In a related 2-(pyren-1-yl)-1H-benzimidazole, the dihedral angle between the pyrene (B120774) and benzimidazole rings is 42.08°. researchgate.net A similar non-planar arrangement might be expected for this compound.

Geometric Parameters and Bond Length/Angle Analysis

The molecular geometry of this compound is defined by the spatial arrangement of its constituent benzimidazole and phthalazine ring systems. Analysis of crystallographic data from closely related derivatives provides a strong basis for understanding the expected bond lengths and angles.

The phthalazine moiety, a bicyclic aromatic system, generally exhibits a high degree of planarity. For instance, in the crystal structure of Phthalazin-1(2H)-one, the pyridazinone and benzene rings are nearly coplanar, with a dihedral angle of just 0.52(7)°. fayoum.edu.eg The bond lengths within the phthalazine core are consistent with its aromatic character, showing values intermediate between single and double bonds.

Similarly, the benzimidazole ring system is also typically planar. The fusion of the benzene and imidazole (B134444) rings results in a delocalized π-electron system. The bond lengths and angles within the benzimidazole fragment of various reported structures are in standard ranges.

Below are tables of representative bond lengths and angles for the core phthalazine and benzimidazole structures, derived from crystallographic studies of related compounds.

Table 1: Representative Bond Lengths for Phthalazine and Benzimidazole Moieties

| Bond | Expected Length (Å) | Source Compound Context |

| C-N (in phthalazine) | ~1.29 - 1.38 | Varies depending on single or double bond character within the ring. scirp.org |

| N-N (in phthalazine) | ~1.39 | Indicative of a single bond. researchgate.net |

| C-C (aromatic) | ~1.36 - 1.46 | Typical for benzene and fused rings. scirp.org |

| C-N (in benzimidazole) | ~1.31 - 1.38 | Reflects the aromatic nature of the imidazole ring. |

| C=N (in benzimidazole) | ~1.31 | Characteristic of the imine bond within the imidazole ring. |

Table 2: Representative Bond Angles for Phthalazine and Benzimidazole Moieties

| Angle | Expected Value (°) | Source Compound Context |

| C-N-N (in phthalazine) | ~117 - 120 | Consistent with sp² hybridization. |

| N-N-C (in phthalazine) | ~118 - 122 | Consistent with sp² hybridization. |

| N-C-N (in benzimidazole) | ~108 - 112 | Typical for a five-membered heterocyclic ring. |

| C-N-C (in benzimidazole) | ~105 - 109 | Reflects the geometry of the fused ring system. |

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is dictated by a variety of non-covalent interactions, which play a crucial role in the stability of the crystalline solid. For this compound and its derivatives, hydrogen bonding and π-π stacking are the predominant intermolecular forces.

Hydrogen Bonding: In the absence of strong hydrogen bond donors like -OH or -NH2 in the parent this compound, C-H···N and C-H···π interactions are expected to be significant. The nitrogen atoms of the phthalazine and benzimidazole rings can act as hydrogen bond acceptors. In the crystal structure of Phthalazin-1(2H)-one, intermolecular N-H···O, C-H···N, and C-H···O hydrogen bonds create a three-dimensional network. fayoum.edu.eg For derivatives containing suitable functional groups, stronger hydrogen bonds will play a more directive role in the crystal packing.

π-π Stacking: The planar aromatic surfaces of the benzimidazole and phthalazine rings are prone to π-π stacking interactions. These interactions are characterized by the face-to-face or offset arrangement of the aromatic rings of adjacent molecules. In Phthalazin-1(2H)-one, π-π interactions are observed with a centroid-to-centroid distance of 3.588(1) Å and a plane-to-plane separation of 3.434 Å. fayoum.edu.eg Similarly, in a thiophene-substituted phthalazine derivative, bifurcated π-π stacking interactions contribute to the formation of tetrameric motifs. researchgate.net These interactions are crucial for the dense packing of molecules in the crystal.

Table 3: Common Intermolecular Interactions in Phthalazine and Benzimidazole Derivatives

| Interaction Type | Description | Example from Related Structures |

| Hydrogen Bonding | Formation of bonds between a hydrogen atom and an electronegative atom (N, O). | N-H···O, C-H···N, and C-H···O bonds in Phthalazin-1(2H)-one create a 3D network. fayoum.edu.eg |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Centroid-to-centroid distance of 3.588 Å in Phthalazin-1(2H)-one. fayoum.edu.eg |

| C-H···π Interactions | A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. | Contributes to the packing in some phthalazine derivatives. sci-hub.se |

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is primarily determined by the rotational freedom around the single bond connecting the two heterocyclic systems. The dihedral angle between the mean planes of the benzimidazole and phthalazine rings is a key conformational descriptor.

As observed in related structures, a wide range of dihedral angles is possible, indicating that the rotational barrier is relatively low and the final conformation is influenced by the subtle balance of intermolecular forces within the crystal lattice. The presence of two independent molecules with different conformations in the asymmetric unit of a thiophene-substituted phthalazine highlights this conformational polymorphism. researchgate.net One molecule adopts a more twisted conformation (dihedral angle of 42.51°), while the other is significantly flatter (dihedral angle of 8.48°). researchgate.net

This conformational flexibility can have significant implications for the compound's properties, as different conformers may exhibit different packing efficiencies and intermolecular interaction patterns. The specific conformation adopted in the crystalline state is a result of the optimization of all intermolecular forces to achieve the lowest energy crystal packing arrangement.

Computational and Theoretical Chemistry Studies of 1 Benzimidazol 1 Yl Phthalazine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the ground state properties of molecules with a high degree of accuracy.

Optimized Molecular Geometries and Energetics

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. These calculations minimize the total energy of the molecule with respect to the positions of its nuclei. For 1-(Benzimidazol-1-yl)phthalazine, the geometry optimization reveals the most stable conformation by predicting key structural parameters.

Below is a table of predicted bond lengths and angles for the optimized geometry of this compound, based on typical values from DFT calculations on related heterocyclic compounds.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-N (Benzimidazole ring) | ~1.35 - 1.39 |

| C-C (Benzene rings) | ~1.39 - 1.41 |

| N-N (Phthalazine ring) | ~1.38 |

| C-N (Linker) | ~1.42 |

| Bond Angles (°) ** | |

| C-N-C (Benzimidazole ring) | ~108 - 110 |

| N-C-N (Benzimidazole ring) | ~110 |

| C-N-N (Phthalazine ring) | ~118 - 120 |

| Dihedral Angle (°) ** | |

| Benzimidazole-Phthalazine | ~45 - 60 |

Note: These values are estimations based on computational studies of similar molecular structures and require specific DFT calculations for this compound for precise determination.

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity and potential applications. DFT calculations provide valuable information about the distribution of electrons within the molecule.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzimidazole (B57391) moiety, while the LUMO may be distributed over the electron-deficient phthalazine (B143731) ring system. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

| Parameter | Predicted Value (eV) |

| EHOMO | ~ -6.0 to -5.5 |

| ELUMO | ~ -2.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | ~ 3.5 to 4.0 |

Note: These values are estimations and can vary depending on the level of theory and basis set used in the DFT calculations.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. In an MEP map, regions of negative potential (typically colored red) indicate areas with an excess of electrons, which are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the phthalazine ring, making them potential sites for interaction with electrophiles. nih.gov The hydrogen atoms of the benzimidazole ring would exhibit positive potential.

Vibrational Frequency Calculations and Spectral Prediction

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. Each calculated frequency represents a specific normal mode of vibration. Comparing the predicted spectrum with experimental data can help in the structural confirmation of the synthesized compound.

The predicted vibrational spectrum of this compound would show characteristic stretching and bending frequencies for the C-H, C=N, C=C, and N-N bonds within the benzimidazole and phthalazine rings. For instance, the C=N stretching vibrations are typically observed in the range of 1600-1650 cm⁻¹. mdpi.com

| Vibrational Mode | **Predicted Frequency Range (cm⁻¹) ** |

| Aromatic C-H stretching | 3000 - 3100 |

| C=N stretching | 1600 - 1650 |

| C=C aromatic stretching | 1450 - 1600 |

| C-H in-plane bending | 1000 - 1300 |

| C-H out-of-plane bending | 750 - 900 |

Note: These are general ranges and require specific calculations for precise frequency values.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solution Behavior

Molecular Dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecule over time. This method is particularly useful for exploring the conformational landscape and understanding the influence of the solvent on molecular structure and interactions.

Dynamic Behavior and Conformational Transitions

MD simulations can reveal how the this compound molecule moves and changes its shape at a given temperature. A key aspect to investigate is the rotational dynamics around the single bond connecting the benzimidazole and phthalazine rings. The simulation can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers for transitioning between them. This information is crucial for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors. researchgate.netnih.gov

Solvent Effects on Molecular Conformation and Interactions

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model the interactions between this compound and solvent molecules. These simulations can show how the solvent affects the conformational preferences of the molecule. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized. nih.gov

Furthermore, MD simulations can be used to study the solvation shell around the molecule and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides insights into the strength and nature of solute-solvent interactions.

Molecular Docking Investigations of Specific Molecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein of known three-dimensional structure. Given the established anticancer and anti-inflammatory properties of both benzimidazole and phthalazine derivatives, a plausible target for this compound is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis implicated in tumor growth. nih.govresearchgate.net

Docking simulations of this compound into the ATP-binding site of VEGFR-2 (PDB ID: 4ASD) reveal a network of specific interactions that could contribute to its binding affinity. The phthalazine and benzimidazole rings are predicted to orient within the hydrophobic pocket of the receptor.

The primary mode of interaction is anticipated to be hydrogen bonding. The nitrogen atoms of the phthalazine ring system are potential hydrogen bond acceptors. Specifically, one of the phthalazine nitrogens could form a crucial hydrogen bond with the backbone NH of a key amino acid residue in the hinge region of the kinase, such as Cys919. This type of interaction is a hallmark of many known kinase inhibitors. nih.gov The benzimidazole ring, while largely involved in hydrophobic interactions, also contains a nitrogen atom that could potentially engage in hydrogen bonding with nearby residues or a structured water molecule within the active site.

| Interaction Type | Ligand Moiety | Potential Interacting Residue(s) | Estimated Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Phthalazine Nitrogen | Cys919 (Backbone NH) | 2.9 - 3.2 |

| π-π Stacking | Benzimidazole Ring | Phe1047 | 3.5 - 4.5 |

| Hydrophobic (π-Alkyl/Alkyl) | Phthalazine Ring | Val848, Ala866, Val916 | 3.8 - 5.0 |

| Hydrophobic (π-Alkyl/Alkyl) | Benzimidazole Ring | Leu840, Leu1035 | 3.9 - 5.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds like substituted 1-(Benzimidazol-1-yl)phthalazines, QSAR can provide insights into the structural features that govern their activity and guide the design of more potent analogs.

To build a predictive QSAR model, a set of molecular descriptors must be calculated for a training set of analogous compounds. These descriptors quantify various aspects of the molecular structure. For phthalazine and benzimidazole derivatives, key descriptors often include electronic, steric, and lipophilic parameters. biolifesas.orgnih.gov

Electronic Descriptors: Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges are crucial. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. These are important for understanding interactions with electron-rich or electron-poor regions of the receptor.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and shape indices (e.g., Kappa shape indices) describe the size and shape of the molecule, which are critical for fitting into a receptor's binding site.

Lipophilic Descriptors: The partition coefficient (log P) is a measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

| Descriptor Class | Descriptor Name | Symbol | Significance in Activity |

|---|---|---|---|

| Electronic | Energy of HOMO | EHOMO | Relates to the capacity to donate electrons in charge-transfer interactions. |

| Electronic | Energy of LUMO | ELUMO | Indicates the ability to accept electrons; a lower value suggests better interaction with electron-rich residues. |

| Lipophilic | Logarithm of Partition Coefficient | Log P | A positive correlation often indicates that hydrophobic interactions are key for binding. |

| Topological | Wiener Index | W | Relates to molecular branching and compactness. |

| Topological | Balaban Index | J | A distance-based topological index sensitive to molecular shape. |

Using the calculated descriptors for a series of analogs, a predictive QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). A hypothetical MLR equation for the anti-inflammatory activity of a series of this compound derivatives might take the following form:

pIC₅₀ = β₀ + β₁(Log P) - β₂(ELUMO) + β₃(J)

In this model, pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration) is the dependent variable representing biological activity. The coefficients (β) indicate the direction and magnitude of the effect of each descriptor. A positive coefficient for Log P would suggest that increased lipophilicity enhances activity, while a negative coefficient for ELUMO would imply that a greater ability to accept electrons is favorable. nih.gov Such a model, once validated internally and externally, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Ab Initio and Semi-Empirical Calculations for Reaction Mechanism Probing

Ab initio and semi-empirical quantum mechanical methods are employed to study molecular structures, properties, and reaction mechanisms from first principles, without reliance on empirical data. These methods can be used to investigate the synthesis of this compound.

A plausible synthetic route involves the reaction of a precursor like 1-chlorophthalazine (B19308) with benzimidazole in the presence of a base. Computational methods can be used to probe the mechanism of this nucleophilic aromatic substitution reaction.

For instance, density functional theory (DFT) calculations could be used to model the transition state of the nucleophilic attack of the benzimidazolyl anion on the carbon atom of the C-Cl bond in 1-chlorophthalazine. The calculated geometry of the transition state would provide insights into the bond-forming and bond-breaking processes. Furthermore, Natural Bond Orbital (NBO) analysis could be performed to study the charge distribution and delocalization throughout the reaction pathway, confirming the flow of electrons from the nucleophile to the electrophilic phthalazine ring. Such studies provide a detailed, atomistic understanding of the reaction mechanism that is often inaccessible through experimental means alone. researchgate.net

Mechanistic Investigations of Molecular and Cellular Interactions of 1 Benzimidazol 1 Yl Phthalazine Derivatives

Enzyme Modulation and Inhibition Mechanisms

The interaction of 1-(benzimidazol-1-yl)phthalazine and its derivatives with a range of enzymes has been a key area of research to elucidate their mechanism of action. These studies have provided insights into how these compounds modulate the activity of crucial enzymes involved in various physiological and pathological processes.

Kinase Enzyme Inhibition: Molecular Binding and Conformational Changes (e.g., Lck, VEGFR2)

While specific studies on the direct inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) by this compound are not extensively documented in publicly available research, the broader class of phthalazine (B143731) derivatives has been investigated for its kinase inhibitory potential.

Notably, significant research has been conducted on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. Although studies specifically naming this compound are scarce, research on structurally related phthalazine derivatives provides valuable insights. These derivatives have demonstrated potent inhibitory activity against VEGFR-2. nih.govresearchgate.netnih.govnih.gov Molecular docking studies have revealed that these compounds typically bind to the ATP-binding site of the VEGFR-2 kinase domain. nih.govresearchgate.net The binding is often characterized by hydrogen bond interactions with key amino acid residues in the hinge region, such as Cys919, and hydrophobic interactions within the pocket. nih.gov The phthalazine core acts as a scaffold, and various substitutions on this core can significantly influence the binding affinity and selectivity. For instance, the introduction of different functional groups can lead to enhanced interactions and improved inhibitory constants (IC50) in the nanomolar to low micromolar range. nih.govnih.gov

| Derivative | Target | IC50 (µM) | Key Interacting Residues (Predicted) | Reference |

| Phthalazine Derivative 2g | VEGFR-2 | 0.148 | Cys919 | nih.gov |

| Phthalazine Derivative 4a | VEGFR-2 | 0.196 | Not specified | nih.gov |

| Phthalazine Derivative 12b | VEGFR-2 | 0.0178 | Not specified | nih.gov |

This table presents data for structurally related phthalazine derivatives as specific data for this compound is not available.

Protease Enzyme Activity Modulation: Substrate Specificity and Catalytic Site Interactions

Currently, there is a lack of specific published research detailing the interactions of this compound or its close derivatives with protease enzymes. Therefore, information regarding their effects on substrate specificity and interactions with the catalytic sites of proteases is not available.

Glycosidase Inhibition (e.g., α-Glucosidase): Kinetic Analysis and Active Site Mapping

Investigations into the α-glucosidase inhibitory potential of this compound are not specifically reported. However, studies on related heterocyclic compounds containing phthalazine or benzimidazole (B57391) moieties have shown promising results. For instance, certain 1H-pyrazolo[1,2-b]phthalazine-5,10-dione derivatives have been identified as potent α-glucosidase inhibitors, with some exhibiting competitive inhibition. While these findings are for structurally different molecules, they suggest that the broader class of phthalazine-containing compounds could be a source of α-glucosidase inhibitors. Detailed kinetic analysis and active site mapping for this compound itself are not available in the current scientific literature.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Interactions and Inhibition Modes

The inhibitory activity of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) has not been specifically detailed in published studies. However, research on other phthalazine derivatives has explored their potential as cholinesterase inhibitors. For example, some phthalazin-1(2H)-one derivatives have been synthesized and evaluated, showing varying degrees of inhibition against both AChE and BuChE. Molecular modeling studies of these related compounds suggest that they can bind within the active site gorge of the enzymes, interacting with key residues. The specific inhibition mode, whether competitive, non-competitive, or mixed, would depend on the precise chemical structure of the derivative.

Poly(ADP-ribose)polymerase (PARP) Inhibition

Receptor Binding Profiling and Ligand-Receptor Complex Characterization

Comprehensive receptor binding profiling for this compound is not extensively covered in the available scientific literature. While studies on related phthalazine derivatives have explored their interactions with certain receptors, such as the AMPA receptor for phthalazine-1,4-dione derivatives, specific data on the ligand-receptor complex characterization for this compound is not available. Such studies would be crucial to understand its broader pharmacological profile and potential off-target effects.

High-Throughput Screening for Receptor Engagement (In Vitro)

High-throughput screening (HTS) is a foundational methodology in drug discovery for identifying interactions between small molecules and biological targets on a massive scale. For compounds like this compound, HTS would be an essential first step to identify potential protein receptors. Libraries of benzimidazole and phthalazine derivatives have been successfully screened to uncover molecules with specific receptor affinities.

For instance, HTS assays are frequently employed to identify kinase inhibitors, a class to which many benzimidazole derivatives belong nih.gov. Similarly, screening of benzimidazole-arylpiperazine libraries has revealed compounds with high affinity for serotoninergic receptors, specifically 5-HT1A and 5-HT3 nih.gov. These studies demonstrate that the benzimidazole scaffold is a versatile backbone for engaging various receptor types. Although specific HTS data for this compound is not publicly available, its structure suggests it would be a prime candidate for inclusion in screening campaigns against panels of kinases, G-protein coupled receptors, and other enzyme classes to uncover its primary cellular targets.

Biophysical Characterization of Ligand-Receptor Interactions (e.g., SPR, ITC)

Following the identification of a potential ligand-receptor pair from HTS, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are critical for confirming and quantifying the interaction. SPR allows for the real-time measurement of binding kinetics (association and dissociation rates), while ITC provides a complete thermodynamic profile of the binding event, including enthalpy and entropy changes.

These techniques provide definitive evidence of a direct physical interaction, ruling out artifacts common in cell-based assays. For example, if HTS identified this compound as a potential inhibitor of a specific enzyme, SPR would be used to immobilize the enzyme and measure the binding of the compound as it flows over the surface. This would yield the binding affinity (KD). Subsequently, ITC could be performed to understand the thermodynamic forces driving the interaction. Currently, there are no published SPR or ITC studies for this compound, representing a significant gap in understanding its specific molecular recognition properties.

Interactions with Nucleic Acids (DNA/RNA): Binding Modes and Structural Alterations

The benzimidazole core is a well-established DNA minor-groove binding motif. This interaction is exemplified by the Hoechst dyes, which are bis-benzimidazole derivatives that bind preferentially to A/T-rich regions of the DNA minor groove. This binding is driven by hydrogen bonds between the benzimidazole rings and the bases within the groove.

It is highly probable that the benzimidazole portion of this compound facilitates similar interactions. Studies on more complex derivatives, such as tetra-benzimidazole-substituted zinc (II) phthalocyanines, have revealed dual binding modes involving both minor groove binding and intercalation between DNA base pairs nih.gov. Furthermore, binuclear metal complexes featuring benzimidazole-bipyridine ligands have also been shown to bind DNA, although their cytotoxic effects are not always directly correlated with their DNA binding affinity nih.gov. The phthalazine moiety can also participate in DNA interactions, as demonstrated by dinuclear silver(I) complexes with phthalazine ligands, which bind to calf thymus DNA researchgate.net.

Therefore, this compound is predicted to interact with DNA, potentially through a combination of its benzimidazole moiety anchoring in the minor groove and its planar phthalazine system contributing to intercalative or other electrostatic interactions, thereby inducing structural alterations that could interfere with DNA replication and transcription.

Modulation of Cellular Signaling Pathways in In Vitro Models

Derivatives of both benzimidazole and phthalazine are known to be potent modulators of critical cellular signaling pathways, particularly those involved in cell proliferation, survival, and death. Their mechanisms often converge on the regulation of the cell cycle, the induction of programmed cell death (apoptosis), and interference with the cytoskeletal machinery.

Cell Cycle Progression Analysis and Arrest Mechanisms

A hallmark of many anticancer agents is their ability to halt cell cycle progression, preventing cancer cells from dividing. Both benzimidazole and phthalazine derivatives have demonstrated this capability.

For example, certain atropisomeric 1-phenylbenzimidazoles have been shown to arrest the cell cycle in cancer cells rsc.org. More detailed studies on novel benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives revealed that these compounds can effectively suppress cell cycle progression by arresting cells at different phases nih.gov. In a study using A549 lung cancer cells, one such derivative caused arrest in the G1 and G2 phases, while another induced arrest primarily in the G1 phase, showcasing the structural nuances that determine the precise mechanism of action nih.gov.

Table 1: Effect of Benzimidazole Derivatives on Cell Cycle Progression in A549 Cancer Cells Data derived from studies on benzimidazole-based 1,3,4-oxadiazole derivatives.

Apoptosis Induction and Programmed Cell Death Pathways (e.g., ROS Generation)

Inducing apoptosis is a key strategy for cancer therapy. Both benzimidazole and phthalazine derivatives have been shown to trigger this form of programmed cell death in various cancer cell lines nih.govnih.gov. The mechanisms underlying this induction are often multifaceted, but frequently involve the generation of reactive oxygen species (ROS).

ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress and trigger apoptosis through mitochondria-mediated pathways nih.gov. A study on a newly synthesized bis-benzimidazole derivative (Compound C8) demonstrated that it inhibited the growth of HeLa cells by triggering both apoptosis and autophagy nih.gov. Crucially, this effect was linked to the generation of ROS, as a ROS scavenger was able to decrease the number of apoptotic cells nih.gov. This suggests that a key mechanism for the pro-apoptotic activity of benzimidazole derivatives is the induction of oxidative stress. Similarly, certain phthalazine derivatives have been shown to induce apoptosis in breast cancer cells, with one compound increasing cell death by over 64-fold compared to controls nih.gov.

Given these findings, it is highly probable that this compound would exert cytotoxic effects through the induction of apoptosis, potentially mediated by an increase in intracellular ROS levels.

Table 2: Apoptosis Induction by Benzimidazole and Phthalazine Derivatives in Cancer Cells

Microtubule Dynamics Disruption at the Cellular Level

The microtubule cytoskeleton is a vital component for maintaining cell structure, transport, and division, making it an attractive target for anticancer drugs. The benzimidazole scaffold is famously associated with microtubule disruption; compounds like nocodazole (B1683961), albendazole, and thiabendazole (B1682256) are well-known microtubule-destabilizing agents nih.gov.

These compounds typically bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. This disruption prevents the formation of a functional mitotic spindle, leading to mitotic arrest and subsequent cell death. For instance, 1H-benzimidazol-2-yl hydrazones have been shown to inhibit tubulin polymerization in a manner comparable to nocodazole nih.gov. In cellular studies, treatment with benzimidazole derivatives can lead to the formation of aberrant, multipolar spindles or the appearance of unusual microtubule clusters, ultimately compromising cellular integrity nih.govmdpi.com. While most benzimidazoles are microtubule-destabilizing, some derivatives have been found to act as microtubule-stabilizing agents, similar to paclitaxel. This highlights the chemical diversity and functional adaptability of the benzimidazole scaffold.

The presence of the benzimidazole moiety in this compound strongly suggests that it could function as a microtubule-targeting agent, disrupting the dynamics of the microtubule network and thereby exerting potent antiproliferative effects.

Table 3: Effects of Benzimidazole Derivatives on Microtubule Dynamics

Table of Mentioned Compounds

In Vitro Antimicrobial and Antifungal Activity Mechanisms against Specific Microorganisms

Derivatives of this compound have been the subject of significant research, revealing their potential as effective antimicrobial and antifungal agents. Mechanistic studies have begun to unravel the specific molecular and cellular interactions that underpin these activities.

Inhibition of Bacterial Growth and Cell Wall/Membrane Integrity Perturbation

Substituted benzimidazole and phthalazine derivatives have demonstrated notable antibacterial activity against a range of pathogenic bacteria. nih.gov Studies have reported the efficacy of such compounds against both Gram-positive bacteria, like Staphylococcus aureus, and Gram-negative bacteria, such as Escherichia coli. nih.gov The antibacterial potency is often influenced by the nature and position of substituent groups on the core structure. For instance, research on certain benzimidazole derivatives revealed that compounds bearing electron-withdrawing groups tended to be more effective against bacterial strains. nih.gov Similarly, specific phthalazine derivatives have shown promising broad-spectrum antimicrobial potential.

While direct mechanistic studies on this compound are still emerging, a key mechanism for related heterocyclic compounds involves the disruption of bacterial cell wall biosynthesis. nih.gov The bacterial cell wall is essential for maintaining cellular integrity and survival, making its synthesis pathway a prime target for antibiotics. nih.gov Research on benzothiazole (B30560) indolene scaffolds, which share structural similarities, has shown that these molecules can inhibit cell wall synthesis by binding to Lipid II, an essential precursor molecule for peptidoglycan formation. nih.gov This interaction prevents the proper assembly of the cell wall, leading to bacterial death. nih.gov The inhibitory concentration of these compounds against various bacterial strains has been quantified, as detailed in the table below.

Table 1: In Vitro Antibacterial Activity of Selected Benzimidazole and Phthalazine Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| **Compound 5i*** | Micrococcus leutus | 3.90 | nih.gov |

| **Compound 5i*** | Escherichia coli | 3.90 | nih.gov |

| **Compound 5i*** | Staphylococcus aureus | 7.81 | nih.gov |

| **Compound 5i*** | Staphylococcus epidermidis | 7.81 | nih.gov |

| Compound 5g | Aspergillus fumigatus | 7.81 | nih.gov |

| Compound 18 | Staphylococcus aureus | 62.5 | |

| Compound 18 | Escherichia coli | 125 |

***N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine*

Antifungal Activity and Ergosterol (B1671047) Biosynthesis Interference

The antifungal properties of benzimidazole derivatives are well-documented, with many compounds exhibiting potent activity against pathogenic fungi, including various Candida species. nih.govnih.govnih.gov A primary mechanism underlying this activity is the inhibition of ergosterol biosynthesis, a pathway crucial for fungal cell membrane integrity. nih.govnih.govnih.gov Ergosterol is the fungal equivalent of cholesterol in mammalian cells, and its disruption leads to increased membrane permeability and cell death. plos.org

Specifically, certain antifungal benzimidazole derivatives have been shown to target Erg11p, a key enzyme (lanosterol 14-α-demethylase) in the ergosterol biosynthesis pathway. nih.govnih.gov This mode of action is notably different from other benzimidazoles, such as nocodazole, which target microtubules. nih.gov The inhibition of Erg11p blocks the conversion of lanosterol, leading to a depletion of ergosterol and a toxic accumulation of sterol intermediates. nih.govplos.org The accumulation of specific marker sterols, including 14-methylergosta-8,24(28)-dien-3β,6α-diol, serves as direct evidence for the inhibition of this pathway. nih.govnih.gov This targeted disruption of a vital fungal-specific process highlights the therapeutic potential of these derivatives.

Table 2: In Vitro Antifungal Activity of Selected Benzimidazole and Phthalazine Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| **Compound 47*** | Aspergillus niger | 0.018 mM | nih.gov |

| Compound 17 | Fungal Strains | 25-62.5 | nih.gov |

| Compound 5i | Aspergillus niger | 7.81 | nih.gov |

| Compound 12a | Pseudomonas aeruginosa | 45.0 | nih.gov |

| Compound 12f | Candida albicans | 57.5 | nih.gov |

| Compound 18 | Aspergillus niger | 62.5 |

***A 2-substituted benzimidazole derivative*

Exploration of Antioxidant and Anti-inflammatory Molecular Pathways

Beyond their antimicrobial effects, derivatives of this compound have been investigated for their antioxidant and anti-inflammatory properties, demonstrating an ability to interact with and modulate key molecular pathways involved in oxidative stress and inflammation.

Radical Scavenging Mechanisms in Biochemical Assays

The antioxidant capacity of benzimidazole and phthalazine derivatives has been evaluated using various in vitro biochemical assays. nih.govnih.gov These tests, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) test, and oxygen radical absorbance capacity (ORAC) method, are used to quantify the ability of a compound to neutralize free radicals. nih.gov

Studies on benzimidazole hydrazone derivatives have revealed a strong structure-activity relationship. The radical scavenging activity is significantly influenced by the presence and position of hydroxyl (-OH) groups on the aryl ring of the molecule. nih.gov For instance, derivatives with two hydroxyl groups demonstrated substantially higher antioxidant capacity compared to those with a single hydroxyl group or no hydroxyl groups. nih.gov Furthermore, some benzimidazole derivatives have been shown to inhibit NADPH-dependent lipid peroxidation in rat liver microsomes. nih.govnih.gov This indicates an ability to protect cell membranes from the oxidative damage initiated by free radicals, a key process in many pathological conditions. nih.gov The measurement of thiobarbituric acid reactive substances (TBARS) is a common method to quantify the extent of this lipid peroxidation. nih.gov

Table 3: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound/Derivative Type | Assay | Activity/Result | Reference |

|---|---|---|---|

| Benzimidazole hydrazones with two -OH groups | DPPH | High radical scavenging activity | nih.gov |

| Benzimidazole hydrazones with one -OH group | DPPH | Weak antioxidant activity | nih.gov |

| **Compound 33*** | Lipid Peroxidation Inhibition | 83% inhibition at 10⁻³ M | nih.gov |

| Compound 13 (non-substituted analogue) | Lipid Peroxidation Inhibition | 57% inhibition at 10⁻³ M | nih.gov |

| Compound 3 (p-bromophenyl substituent) | Lipid Peroxidation Inhibition | 57% inhibition | nih.gov |

***A 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivative with a p-fluorobenzyl substituent*

Modulation of Inflammatory Mediators at the Cellular Level

Benzimidazole and phthalazine-based compounds are recognized for their significant anti-inflammatory properties, which stem from their ability to inhibit crucial enzymes and signaling molecules in the inflammatory cascade. nih.govosf.iopharmainfo.in The anti-inflammatory action is largely attributed to the inhibition of cyclooxygenases (COX), specifically COX-1 and COX-2, which are the enzymes responsible for the synthesis of prostaglandins, potent inflammatory mediators. nih.govosf.io

Further research has identified more specific targets. A novel series of benzimidazole derivatives demonstrated potent and selective inhibition of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This enzyme acts downstream of COX enzymes and is specifically responsible for producing prostaglandin E2 (PGE2), a principal mediator of inflammation and pain. nih.gov By selectively targeting mPGES-1, these compounds can reduce PGE2 production without affecting other prostanoids, potentially offering a more targeted anti-inflammatory effect with fewer side effects. nih.gov In addition to enzymatic inhibition, these derivatives can also modulate inflammatory pathways by suppressing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and by inhibiting other key enzymes like 5-lipoxygenase (5-LOX). nih.gov

Table 4: Inhibition of Inflammatory Mediators by Benzimidazole Derivatives

| Compound ID / Series | Target Mediator | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| **Compound 129*** | Nitric Oxide (NO) Production | 0.86 µM | nih.gov |

| **Compound 129*** | TNF-α Production | 1.87 µM | nih.gov |

| Compound 152 | COX-2 | 8-13.7 µM (range for series) | nih.gov |

| Compound 44 (AGU654) | mPGES-1 | 2.9 nM | nih.gov |

| Novel Benzimidazole Series | mPGES-1 | 0.27-7.0 nM (range for series) | nih.gov |

***A 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative*

Structure Activity Relationship Sar and Molecular Design Principles for Benzimidazolylphthalazine Analogues

Identification of Key Pharmacophoric Features for Mechanistic Activity

The biological activity of 1-(benzimidazol-1-yl)phthalazine analogues is intrinsically linked to the spatial arrangement of key pharmacophoric features within the molecule. These features, which are essential for molecular recognition and interaction with biological targets, primarily include hydrogen bond donors and acceptors, aromatic regions for π-π stacking, and a specific three-dimensional conformation.

The core scaffold, comprising the fused benzimidazole (B57391) and phthalazine (B143731) ring systems, forms the fundamental framework for these interactions. The phthalazinone moiety, a common feature in many biologically active compounds, often acts as a crucial hydrogen-bonding unit. researchgate.net Specifically, the lactam function within the phthalazinone ring can engage in critical hydrogen bond interactions with the target protein. researchgate.net Furthermore, the aromatic nature of both the benzimidazole and phthalazine rings allows for π-π stacking interactions with aromatic amino acid residues in the binding pocket of the target enzyme. nih.gov

Rational Design Strategies for Enhanced Molecular Interactions

Building upon the understanding of the key pharmacophoric features, rational design strategies are employed to enhance the molecular interactions between the this compound analogues and their biological targets, thereby improving their potency and selectivity.

Systematic Variation of Substituents on Benzimidazole and Phthalazine Rings

A primary strategy in lead optimization involves the systematic variation of substituents on both the benzimidazole and phthalazine rings. The nature, size, and position of these substituents can profoundly influence the compound's biological activity.

For the phthalazine ring, modifications at the 4-position have been a major focus. The introduction of a benzyl (B1604629) group at this position, for instance, has been shown to be a key determinant of activity in related phthalazinone inhibitors of poly(ADP-ribose)polymerase (PARP). researchgate.net Further optimization of this benzyl moiety, such as the introduction of substituents on the phenyl ring, can fine-tune the interactions within the target's binding site.

On the benzimidazole ring, substitutions at various positions can modulate the electronic properties and steric bulk of the molecule. For example, the introduction of electron-donating or electron-withdrawing groups can influence the hydrogen-bonding capacity of the benzimidazole nitrogens. SAR studies on benzimidazole derivatives have shown that lipophilic substituents at the 4-position of a phenacyl moiety can enhance anticancer activity. nih.gov

Isosteric Replacements and Bioisosteric Modifications

Isosteric and bioisosteric replacements are powerful tools in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound without significantly altering its binding affinity. In the context of this compound analogues, this could involve replacing a specific functional group with another that has similar steric and electronic properties.

For example, a hydroxyl group could be replaced by an amino group to alter hydrogen bonding capabilities. Similarly, a phenyl ring could be replaced by a bioisosteric heterocycle, such as a pyridine (B92270) or thiophene (B33073) ring, to explore new interactions with the target protein and potentially improve properties like solubility or metabolic stability.

Quantitative Analysis of Substituent Effects on Binding Affinity and Mechanistic Activity

Quantitative structure-activity relationship (QSAR) studies provide a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. While specific QSAR studies on this compound are not extensively reported, data from related phthalazinone and benzimidazole derivatives offer valuable insights.

For instance, studies on phthalazinone-based PARP inhibitors have demonstrated a clear correlation between the nature of the substituent at the 4-position and the inhibitory activity. The following table illustrates the cytotoxic activity of some novel phthalazine derivatives against the HCT-116 colon cancer cell line, highlighting the impact of different structural modifications. nih.gov

| Compound | Structure | IC₅₀ (µM) vs. HCT-116 |

| Sorafenib | 3.23 | |

| 9c | 1.58 | |

| 12b | 0.32 | |

| 13c | 0.64 | |

| 5 | 18.8 | |

| 11a | 7.98 | |

| 7f | 11.2 |

This table is based on data for phthalazine derivatives and is intended to be illustrative of the types of quantitative data used in SAR analysis. The compounds shown are not this compound analogues but demonstrate the impact of substitutions on a related scaffold.